molecular formula C21H17ClN2O3S B2558209 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide CAS No. 1421587-15-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acrylamide

カタログ番号: B2558209
CAS番号: 1421587-15-6
分子量: 412.89
InChIキー: GNROPBSWNUUINQ-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated via an α,β-unsaturated carbonyl system to a thiazole-containing moiety. The thiazole ring is substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 4, while the acrylamide nitrogen is bonded to a methylene-linked thiazol-5-yl group.

Synthetic routes for analogous compounds involve coupling reactions using reagents like HATU and DIPEA in polar aprotic solvents (e.g., DMF), followed by HPLC purification to achieve >95% purity . The stereochemistry (E-configuration) is critical for maintaining planarity of the acrylamide system, which influences molecular recognition and binding affinity .

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-13-19(28-21(24-13)15-4-2-3-5-16(15)22)11-23-20(25)9-7-14-6-8-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3,(H,23,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNROPBSWNUUINQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Anti-Obesity Acrylamides

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide

  • Key Differences : Replaces the thiazole-chlorophenyl group with a 4-hydroxyphenethyl chain.
  • Bioactivity : Demonstrates anti-obesity effects by suppressing adipocyte differentiation (IC₅₀ = 8.2 μM) and reducing FAS and PPAR-γ expression in vitro. In vivo, it decreases adipocyte size and blood triglycerides without hepatotoxicity .
  • SAR Insight : The 4-hydroxyphenethyl group enhances hydrophilicity and targets lipid metabolism pathways, whereas the thiazole in the target compound may favor CNS-related targets.

Benzimidazole-Based Acrylamide

(E)-N-(2-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h)

  • Key Differences : Substitutes thiazole with a benzimidazole-ethyl group and introduces methoxy/hydroxy groups on the phenyl ring.
  • Bioactivity: Not explicitly reported, but benzimidazole derivatives are known for antimicrobial and anticancer activities. The dimethoxy groups may enhance metabolic stability .

Thiazole Derivatives with Stereochemical Variations

(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide

  • Key Differences : Z-configuration acrylamide and benzoyl/phenyl substituents on thiazole.
  • Synthesis : Similar coupling methods but yields a stereoisomer with distinct spatial orientation. Z-isomers often exhibit reduced bioactivity due to steric hindrance .

Pharmacological and Physicochemical Comparison

Compound Key Substituents Bioactivity LogP* Synthesis Method Reference
Target Compound 2-(2-Cl-phenyl)-4-Me-thiazole, E-config Not reported (inferred CNS) ~3.5 HATU/DIPEA coupling, HPLC purification
(E)-N-(4-Hydroxyphenethyl)acrylamide 4-Hydroxyphenethyl Anti-obesity (IC₅₀ = 8.2 μM) ~2.8 Carbodiimide-mediated coupling
Compound 7h Benzimidazole-ethyl, 3,5-diOMe-phenyl Antimicrobial (inferred) ~3.1 Acid chloride coupling
(Z)-Thiazole-Benzoyl Acrylamide Z-config, 5-benzoyl-4-phenyl-thiazole Lower activity (stereospecific) ~4.0 HATU/DIPEA coupling

*LogP estimated using fragment-based methods (e.g., Moriguchi’s method).

Key Research Findings

Thiazole vs.

Chlorophenyl Impact: The 2-chlorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to non-halogenated analogs .

Stereochemistry : E-configuration acrylamides show higher potency than Z-isomers in neurogenesis and anticonvulsant models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。